molecular formula C11H22N2O4S B6184509 tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate CAS No. 2348278-43-1

tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate

Cat. No.: B6184509
CAS No.: 2348278-43-1
M. Wt: 278.4
InChI Key:
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Description

Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a sulfamoylmethyl group, and a piperidine ring. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and sulfamoylmethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The sulfamoylmethyl group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate
  • Tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl (3R)-3-(methylsulfanyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2348278-43-1

Molecular Formula

C11H22N2O4S

Molecular Weight

278.4

Purity

95

Origin of Product

United States

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